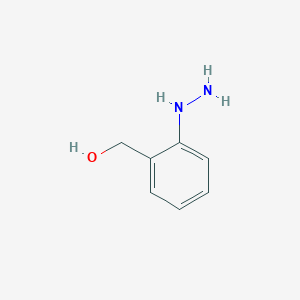

(2-hydrazinylphenyl)methanol

Description

(2-Hydrazinylphenyl)methanol is an aromatic alcohol derivative featuring a hydrazine (-NH-NH₂) substituent at the ortho position of the benzene ring and a hydroxymethyl (-CH₂OH) group. This compound combines the reactivity of hydrazine with the polarity and hydrogen-bonding capacity of methanol, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Key structural features:

- Hydroxymethyl group: Contributes to solubility in polar solvents and participation in esterification/oxidation reactions.

- Aromatic ring: Stabilizes the molecule via resonance and enables π-π interactions.

Properties

IUPAC Name |

(2-hydrazinylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-9-7-4-2-1-3-6(7)5-10/h1-4,9-10H,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQVTGTYPWWZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydrazinylphenyl)methanol typically involves the reaction of 2-nitrobenzyl alcohol with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of (2-hydrazinylphenyl)methanol .

Industrial Production Methods

While specific industrial production methods for (2-hydrazinylphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydrazinylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of phenylhydrazine derivatives.

Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(2-Hydrazinylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-hydrazinylphenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl Alcohol (C₆H₅CH₂OH)

- Functional Groups : Hydroxymethyl attached to benzene.

- Molecular Weight: 108.14 g/mol (vs. ~154 g/mol for (2-hydrazinylphenyl)methanol).

- Reactivity: Benzyl alcohol undergoes esterification and oxidation to benzaldehyde. (2-Hydrazinylphenyl)methanol is expected to show higher reactivity due to the hydrazine group, enabling condensation reactions (e.g., hydrazone formation) .

- Toxicity : Benzyl alcohol has low acute toxicity (LD₅₀ ~1.2 g/kg in rats), whereas hydrazine derivatives are significantly more toxic, targeting the liver and central nervous system .

(2-Methoxyphenyl)methanol

- Functional Groups : Methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) on benzene.

- Molecular Weight: 154.17 g/mol (similar to (2-hydrazinylphenyl)methanol).

- Physical Properties: Higher lipophilicity due to the methoxy group compared to the polar hydrazine substituent. Boiling point: ~245°C (estimated) vs. methanol’s 64.7°C .

- Applications: Used as a flavoring agent and solvent; (2-hydrazinylphenyl)methanol is more likely to serve as a ligand or drug precursor due to its chelating hydrazine group .

Methyl Salicylate (C₆H₄(OH)COOCH₃)

- Functional Groups: Ester (-COOCH₃) and phenolic -OH.

- Reactivity: Hydrolyzes to salicylic acid and methanol under acidic/basic conditions. Unlike methyl salicylate, (2-hydrazinylphenyl)methanol lacks ester functionality but can participate in redox reactions via its -NH-NH₂ group .

- Toxicity : Methyl salicylate is moderately toxic (LD₅₀ ~0.9 g/kg in rats), while hydrazine derivatives pose higher risks of mutagenicity and organ damage .

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Toxicity (LD₅₀, oral rat) | Applications |

|---|---|---|---|---|---|

| (2-Hydrazinylphenyl)methanol* | ~154 | -NH-NH₂, -CH₂OH | ~250 (est.) | High (inferred) | Pharmaceutical synthesis, ligands |

| Benzyl Alcohol | 108.14 | -CH₂OH | 205 | 1.2 g/kg | Solvent, ester production |

| (2-Methoxyphenyl)methanol | 154.17 | -OCH₃, -CH₂OH | ~245 | Moderate | Flavoring, intermediate |

| Methyl Salicylate | 152.15 | -COOCH₃, -OH | 222 | 0.9 g/kg | Topical analgesics, fragrances |

Methanol (CH₃OH)

- Functional Groups : Hydroxyl (-OH).

- Reactivity: Methanol is a simple alcohol used in esterification and as a solvent. (2-Hydrazinylphenyl)methanol’s aromatic and hydrazine groups confer greater complexity, enabling use in heterocycle synthesis (e.g., triazoles) .

- Toxicity: Methanol causes metabolic acidosis and blindness (LD₅₀ ~5.6 g/kg), but hydrazine derivatives add risks of carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.